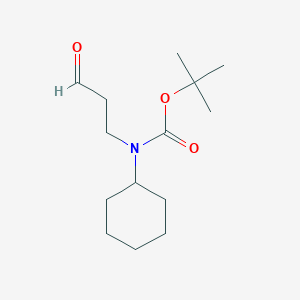

Tert-butyl cyclohexyl(3-oxopropyl)carbamate

説明

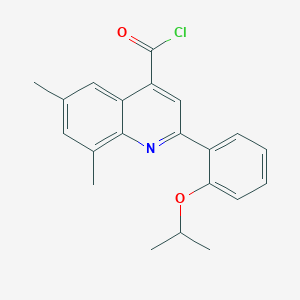

Tert-butyl cyclohexyl(3-oxopropyl)carbamate is a synthetic compound. It contains a total of 43 bonds, including 18 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .

Synthesis Analysis

The synthesis of Tert-butyl cyclohexyl(3-oxopropyl)carbamate involves several steps . The process starts with the reaction of 2-aminoethylaniline and Boc2O in CH2Cl2, followed by several other reactions involving different reagents and conditions .

Molecular Structure Analysis

The molecular formula of Tert-butyl cyclohexyl(3-oxopropyl)carbamate is C14H25NO3. The compound contains a six-membered ring and has a molecular weight of 255.35 g/mol.

Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Physical And Chemical Properties Analysis

Tert-butyl cyclohexyl(3-oxopropyl)carbamate is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

科学的研究の応用

Stereoselective Synthesis of Factor Xa Inhibitors Tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is used in the stereoselective synthesis of six stereoisomers, which are key intermediates in the synthesis of factor Xa inhibitors. This synthesis starts from 3-cyclohexene-1-carboxylic acid and utilizes Mitsunobu reaction and base-catalyzed epimerization to control stereochemistry (Xin Wang et al., 2017).

Synthesis of Antiarrhythmic and Hypotensive Compounds Certain phenyl N-substituted carbamates, including derivatives of tert-butyl cyclohexyl(3-oxopropyl)carbamate, have shown significant antiarrhythmic and hypotensive activities in vivo. These compounds exhibit therapeutic potential comparable to established drugs like Propranolol (E. Chalina et al., 1998).

Enantioselective Synthesis of Carbocyclic Analogues The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern of the cyclopentane ring, paralleling that in β-2-deoxyribosylamine (M. Ober et al., 2004).

Synthesis of Spirocyclopropanated Insecticide Analogues Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is used to create spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. This synthesis involves cocyclization with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine (Farina Brackmann et al., 2005).

Photocatalytic Synthesis of 3-Amino Chromones A photoredox-catalyzed amination process uses tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, an amidyl-radical precursor, for the assembly of 3-aminochromones under mild conditions. This method broadens the applications for photocatalyzed protocols in creating diverse amino pyrimidines (Zhi-Wei Wang et al., 2022).

Cyclizative Atmospheric CO2 Fixation The compound is involved in cyclizative atmospheric CO2 fixation by unsaturated amines to form cyclic carbamates bearing an iodomethyl group. This process uses tert-butyl hypoiodite and offers an efficient approach to incorporate CO2 into valuable products (Y. Takeda et al., 2012).

特性

IUPAC Name |

tert-butyl N-cyclohexyl-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15(10-7-11-16)12-8-5-4-6-9-12/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWPLVMCBYFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693116 | |

| Record name | tert-Butyl cyclohexyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl cyclohexyl(3-oxopropyl)carbamate | |

CAS RN |

917021-59-1 | |

| Record name | tert-Butyl cyclohexyl(3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)

![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)

![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)

![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)